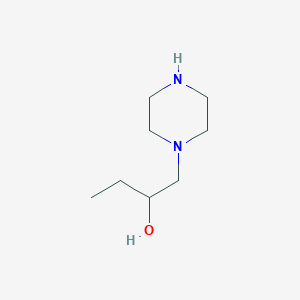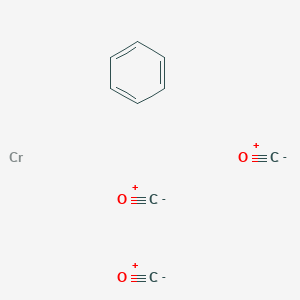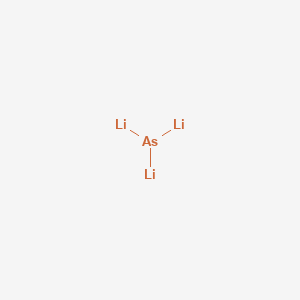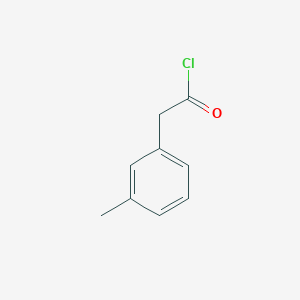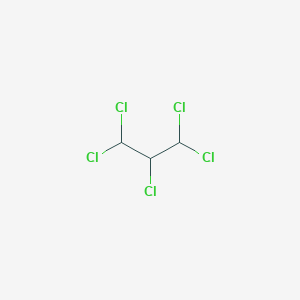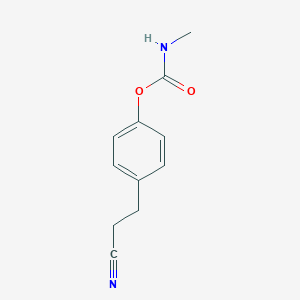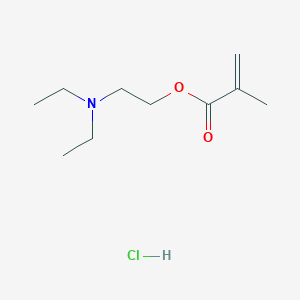
2-(Diethylamino)ethyl methacrylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethyl methacrylate hydrochloride, commonly known as DEAEMA, is a monomer used in the synthesis of various polymers. DEAEMA is a water-soluble monomer that is commonly used in the synthesis of pH-sensitive polymers. The monomer has a molecular formula of C10H20ClNO2 and a molecular weight of 225.73 g/mol.
Wirkmechanismus
DEAEMA-based polymers work by responding to changes in pH. When the pH of the environment changes, the polymer undergoes a conformational change, which results in the release of drugs or changes in color. The mechanism of action of DEAEMA-based biosensors involves the binding of the polymer to a target molecule, which results in a change in pH, causing the polymer to change color.
Biochemische Und Physiologische Effekte
DEAEMA has no known biochemical or physiological effects, as it is not used as a drug or a therapeutic agent. However, DEAEMA-based polymers and biosensors can have various biochemical and physiological effects, depending on the application. For example, DEAEMA-based drug delivery systems can have therapeutic effects, as the polymers can be used to deliver drugs to specific sites in the body.
Vorteile Und Einschränkungen Für Laborexperimente
DEAEMA-based polymers and biosensors have various advantages and limitations for lab experiments. One of the advantages of DEAEMA-based polymers is their ability to respond to changes in pH, making them useful in drug delivery systems and biosensors. However, DEAEMA-based polymers can be difficult to synthesize and purify, which can limit their use in lab experiments.
Zukünftige Richtungen
DEAEMA has various future directions, including the development of new synthesis methods, the synthesis of new polymers and biosensors, and the exploration of new scientific research applications. One of the future directions for DEAEMA is the development of new synthesis methods that are more efficient and cost-effective. Another future direction is the synthesis of new polymers and biosensors that have improved properties, such as increased sensitivity and specificity. Finally, the exploration of new scientific research applications for DEAEMA-based polymers and biosensors is a future direction that has the potential to lead to new discoveries and innovations.
Synthesemethoden
DEAEMA can be synthesized using various methods. One of the most common methods involves the reaction of diethylaminoethanol with methacrylic acid in the presence of hydrochloric acid. The reaction produces DEAEMA hydrochloride salt, which can be purified using various methods, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
DEAEMA has various scientific research applications, including the synthesis of pH-sensitive polymers, drug delivery systems, and biosensors. DEAEMA-based polymers can be used in drug delivery systems, as the polymers can respond to changes in pH, releasing drugs in response to changes in the environment. DEAEMA-based biosensors can be used to detect changes in pH, as the polymers change color in response to changes in pH.
Eigenschaften
CAS-Nummer |
14314-78-4 |
|---|---|
Produktname |
2-(Diethylamino)ethyl methacrylate hydrochloride |
Molekularformel |
C10H20ClNO2 |
Molekulargewicht |
221.72 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 2-methylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-5-11(6-2)7-8-13-10(12)9(3)4;/h3,5-8H2,1-2,4H3;1H |
InChI-Schlüssel |
QZCJFBBBULPQLS-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(=C)C.Cl |
Kanonische SMILES |
CCN(CC)CCOC(=O)C(=C)C.Cl |
Andere CAS-Nummern |
14314-78-4 |
Verwandte CAS-Nummern |
105-16-8 (Parent) |
Synonyme |
2-(diethylamino)ethyl methacrylate DEAEM cpd diethylaminoethyl methacrylate Et2NH-ethyl methacrylate N,N-diethylaminoethyl methacrylate N,N-diethylaminoethyl methacrylate acetate N,N-diethylaminoethyl methacrylate hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B75884.png)



